1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole
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Description
1-Ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole, also known by its chemical name BLU-667 or Pralsetinib , is a potent and selective inhibitor of the RET (c-RET) kinase. It exhibits remarkable activity against wild-type RET (c-RET) with an IC50 value of 0.4 nM . Additionally, it effectively inhibits several common RET (c-RET) oncogenic mutations with similar potency .
Molecular Structure Analysis
BLU-667’s molecular formula is C27H32FN9O2 , with a molecular weight of 533.6 g/mol . Its chemical structure comprises a pyrazole core substituted with an ethyl group, a fluoronitrophenyl moiety, and a methoxy group. The stereochemistry is crucial, as it exists in both cis and trans forms .
Chemical Reactions Analysis
BLU-667 interacts with the ATP-binding site of RET (c-RET) kinase, preventing phosphorylation and downstream signaling. It selectively targets RET, sparing other kinases. In cancer cells harboring RET mutations, BLU-667 specifically inhibits RET signaling, leading to reduced cell proliferation .
Physical And Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-3-16-7-10(9(2)15-16)8-20-13-5-4-11(17(18)19)6-12(13)14/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQTWVONBEZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole |
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